6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile
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Overview
Description
6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a pyridine-3-carbonitrile group. The presence of these functional groups makes it a potential candidate for various biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. One common method involves the reaction of 2-methylimidazo[1,2-b]pyridazin-6-amine with appropriate reagents to introduce the piperazine and pyridine-3-carbonitrile groups . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under inert atmosphere and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-b]pyridazin-6-amine: A precursor in the synthesis of the target compound.
Imidazo[1,2-b]pyridazine derivatives: Compounds with similar core structures but different substituents, exhibiting various biological activities.
Uniqueness
6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific properties and potential biological activities. Its ability to inhibit TAK1 at nanomolar concentrations makes it a promising candidate for therapeutic applications, particularly in the treatment of diseases such as multiple myeloma .
Properties
Molecular Formula |
C17H17N7 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17N7/c1-13-12-24-16(20-13)4-5-17(21-24)23-8-6-22(7-9-23)15-3-2-14(10-18)11-19-15/h2-5,11-12H,6-9H2,1H3 |
InChI Key |
XZPDSNURBMZVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Origin of Product |
United States |
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